molecular formula C7H12N2 B1288021 3-[(Cyclopropylmethyl)amino]propanenitrile CAS No. 532407-01-5

3-[(Cyclopropylmethyl)amino]propanenitrile

Cat. No. B1288021
M. Wt: 124.18 g/mol
InChI Key: TXBNHIOKNSJQMO-UHFFFAOYSA-N
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Patent
US07179835B2

Procedure details

With stirring and cooling in an ice-bath to maintain a temperature of 8–10° C., acrylonitrile (0.614 ml) was added to aminomethylcyclopropane (0.651 g). The resultant mixture was stirred at room temperature for 15 h to give the title compound (1.02 g) as a yellow oil.
Quantity
0.614 mL
Type
reactant
Reaction Step One
Quantity
0.651 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[NH2:5][CH2:6][CH:7]1[CH2:9][CH2:8]1>>[CH:7]1([CH2:6][NH:5][CH2:3][CH2:2][C:1]#[N:4])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.614 mL
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
0.651 g
Type
reactant
Smiles
NCC1CC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.